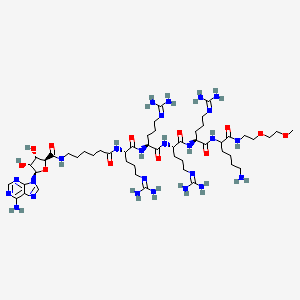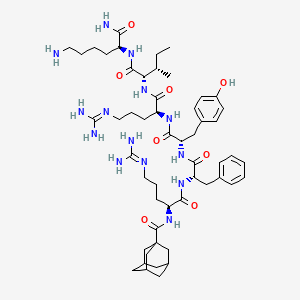
Ada-RYYRIK-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ada-RYYRIK-NH2, also known as acetyl-RYYRIK-NH2, is a peptide that acts as an antagonist to nociceptin, a hyperalgesic neuropeptide. This compound is isolated from peptide libraries and is known for its high affinity for the nociceptin receptor ORL1. The peptide sequence is composed of arginine ®, tyrosine (Y), tyrosine (Y), arginine ®, isoleucine (I), and lysine (K), with an acetyl group at the N-terminus and an amide group at the C-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ada-RYYRIK-NH2 is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal acetylation and C-terminal amidation are crucial steps in the synthesis to ensure the correct structure and activity of the peptide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides with precise control over the sequence and modifications. The process includes the use of automated peptide synthesizers, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Ada-RYYRIK-NH2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves competitive antagonism at the nociceptin receptor ORL1, where it inhibits the binding and activity of nociceptin .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine. The peptide is typically synthesized under mild conditions to preserve the integrity of the amino acids and the peptide bond .
Major Products Formed
The primary product of the synthesis is the fully protected peptide, which is then deprotected to yield the active this compound. The final product is purified to remove any side products or incomplete sequences .
Scientific Research Applications
Ada-RYYRIK-NH2 has several applications in scientific research:
Mechanism of Action
Ada-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1, a G-protein coupled receptor. Upon binding, it competitively inhibits the activation of G proteins by nociceptin, thereby blocking the downstream signaling pathways. This inhibition prevents the biological effects of nociceptin, such as hyperalgesia and changes in heart rate .
Comparison with Similar Compounds
Similar Compounds
Nociceptin: The endogenous ligand for the ORL1 receptor, which has similar binding properties but acts as an agonist rather than an antagonist.
IsoVa-RYYRIK-NH2: A derivative of Ada-RYYRIK-NH2 with an isovaleryl group, which also acts as an antagonist but with different binding affinities and activities.
Pr-RYYRIK-NH2 and Bz-RYYRIK-NH2: Other derivatives with modifications at the N-terminus, exhibiting varying degrees of antagonist activity.
Uniqueness
This compound is unique due to its high specificity and affinity for the nociceptin receptor ORL1. Its ability to act as a competitive antagonist makes it a valuable tool for studying the receptor’s function and for developing potential therapeutic agents targeting nociceptin-related pathways .
Properties
Molecular Formula |
C53H82N14O8 |
|---|---|
Molecular Weight |
1043.3 g/mol |
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C53H82N14O8/c1-3-31(2)43(49(74)62-38(44(55)69)13-7-8-20-54)67-46(71)39(14-9-21-60-51(56)57)63-47(72)42(27-33-16-18-37(68)19-17-33)65-48(73)41(26-32-11-5-4-6-12-32)64-45(70)40(15-10-22-61-52(58)59)66-50(75)53-28-34-23-35(29-53)25-36(24-34)30-53/h4-6,11-12,16-19,31,34-36,38-43,68H,3,7-10,13-15,20-30,54H2,1-2H3,(H2,55,69)(H,62,74)(H,63,72)(H,64,70)(H,65,73)(H,66,75)(H,67,71)(H4,56,57,60)(H4,58,59,61)/t31-,34?,35?,36?,38-,39-,40-,41-,42-,43-,53?/m0/s1 |
InChI Key |
CHQPBFJDZBBZJD-OGHQQVQQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)
![Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846448.png)
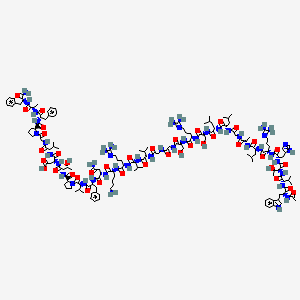
![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)
![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)
![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)
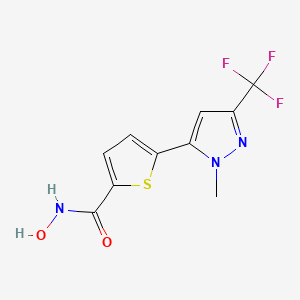
![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)
![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)
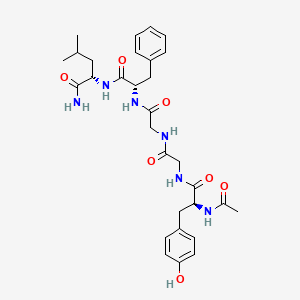

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)
